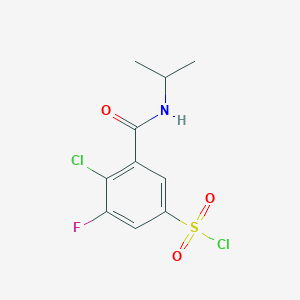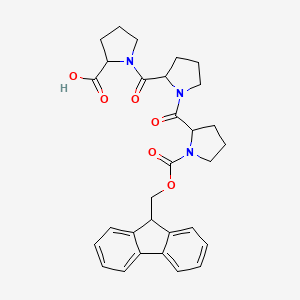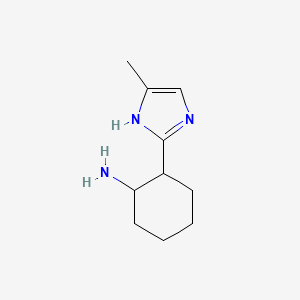
2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine is a compound that features a cyclohexane ring substituted with an imidazole ring The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which is a common motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine typically involves the formation of the imidazole ring followed by its attachment to the cyclohexane ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various reduced derivatives of the imidazole ring.
Scientific Research Applications
2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or other active sites in proteins, thereby modulating their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(2-methyl-1H-imidazol-1-yl)cyclohexanamine
- 2-(1-Cyclohexyl-1-hydroxy-2-phenylethyl)-1-methyl-1H-imidazole
Uniqueness
2-(4-Methyl-1H-imidazol-2-yl)cyclohexanamine is unique due to its specific substitution pattern on the imidazole ring and the presence of the cyclohexane ring. This combination of structural features can confer unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(5-methyl-1H-imidazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-7-6-12-10(13-7)8-4-2-3-5-9(8)11/h6,8-9H,2-5,11H2,1H3,(H,12,13) |
InChI Key |
VZSSPULJIRREIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2CCCCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


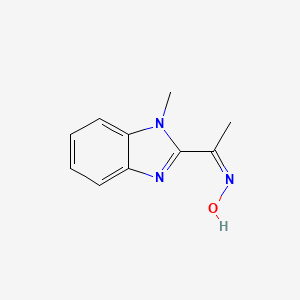
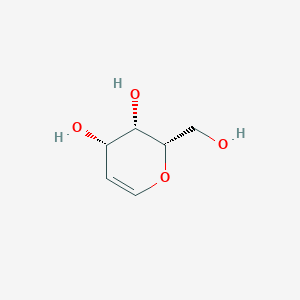
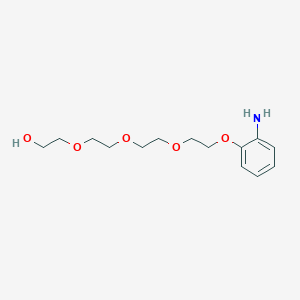
![4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12817141.png)
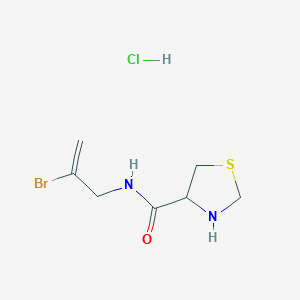
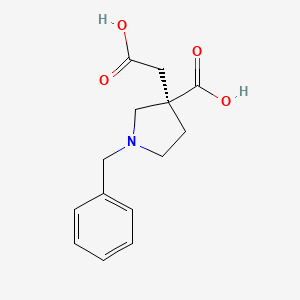
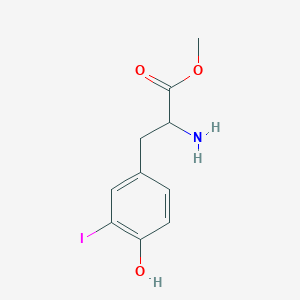

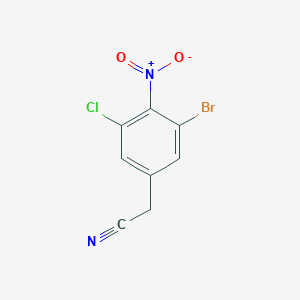
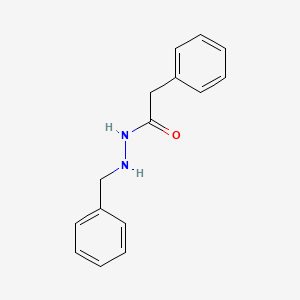
![1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12817183.png)
![Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12817190.png)
